Cas no 17601-96-6 (Phenol,2-amino-4-[(2-hydroxyethyl)sulfonyl]-)

Phenol,2-amino-4-[(2-hydroxyethyl)sulfonyl]- structure
17601-96-6 structure
Product Name:Phenol,2-amino-4-[(2-hydroxyethyl)sulfonyl]-
CAS No:17601-96-6
MF:C8H11NO4S
MW:217.24224114418
CID:220415
PubChem ID:87174
Update Time:2025-04-19

Phenol,2-amino-4-[(2-hydroxyethyl)sulfonyl]- Chemical and Physical Properties

Names and Identifiers

    • Phenol,2-amino-4-[(2-hydroxyethyl)sulfonyl]-
    • 2-amino-4-(2-hydroxyethylsulfonyl)phenol
    • 2-amino-4-[(2-hydroxyethyl)sulphonyl]phenol
    • 2-Amino-4-((2-hydroxyethyl)sulphonyl)phenol
    • 2-amino-4-[(2-hydroxyethyl)sulfonyl]phenol
    • Phenol, 2-amino-4-((2-hydroxyethyl)sulfonyl)-
    • Einecs 241-576-5
    • 2-Amino-4-((2-hydroxyethyl)sulfonyl)phenol
    • 2-[(3-Amino-4-hydroxyphenyl)-sulfonyl]-ethanol
    • (3-Amino-4-hydroxyphenyl)β-hydroxyethyl sulfone
    • DTXSID2066220
    • SCHEMBL5677264
    • UNII-9A75XXV2N9
    • Phenol, 2-amino-4-[(2-hydroxyethyl)sulfonyl]-
    • Phenol, 2-amino-4-((2-hydroxyethyl)sulphonyl)-
    • 9A75XXV2N9
    • NS00025783
    • W-110459
    • 17601-96-6
    • Inchi: 1S/C8H11NO4S/c9-7-5-6(1-2-8(7)11)14(12,13)4-3-10/h1-2,5,10-11H,3-4,9H2
    • InChI Key: SNUWQQFUPOZCIQ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=C(C=1)N)O)(CCO)(=O)=O

Computed Properties

  • Exact Mass: 217.04093
  • Monoisotopic Mass: 217.04087901g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 109Ų

Experimental Properties

  • PSA: 100.62

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